2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione
Overview
Description
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione is a chemical compound characterized by the presence of a chloro and hydroxypropyl group attached to an isoindoline-1,3-dione core
Mechanism of Action
Target of Action
It is used to prepare diplogelasinospora grovesii imi 171018, a new whole cell biocatalyst for the stereoselective reduction of ketones .
Mode of Action
It is known that the presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction .
Action Environment
It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine, followed by chlorination and hydrolysis steps. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with an aromatic primary amine to form an isoindoline-1,3-dione scaffold.
Chlorination: The resulting compound is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Hydrolysis: The chlorinated product undergoes hydrolysis to introduce the hydroxypropyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydroxy group.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 2-(3-oxopropyl)isoindoline-1,3-dione.
Reduction: Formation of 2-(3-hydroxypropyl)isoindoline-1,3-dione.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biocatalyst in stereoselective reactions.
Medicine: Explored for its potential as an antipsychotic agent due to its interaction with dopamine receptors.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
2-(3-Hydroxypropyl)isoindoline-1,3-dione: Similar structure but lacks the chloro group.
2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione derivatives: Various derivatives with different substituents on the isoindoline ring.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxypropyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-(3-chloro-2-hydroxypropyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRVYEPWGIQEOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294241 | |
Record name | 1-chloro-3-phthalimido-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19667-37-9 | |
Record name | NSC95431 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-3-phthalimido-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-CHLORO-2-HYDROXYPROPYL)-PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.